(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Description
This compound is a cyclohexanol derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether group at the 2-position. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis and chiral catalysis. The TBS group enhances steric bulk and protects the hydroxyl group during multi-step reactions, improving stability under basic or nucleophilic conditions .
Properties
Molecular Formula |
C12H26O2Si |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1 |
InChI Key |
IAKVQZKBAVMFAQ-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Dihydroxylation
A widely used method to introduce stereocenters involves Sharpless asymmetric dihydroxylation (AD) of cyclohexene derivatives. For example:
-
Substrate : A substituted cyclohexene (e.g., methylcyclohexene).
-
Catalyst : OsO₄ with a chiral ligand (e.g., (DHQD)₂PHAL) to induce trans-dihydroxylation.
-
Outcome : A trans-1,2-diol with high enantiomeric excess (ee) is formed.
Example Protocol :
Alternative Methods
-
Chiral Resolution : Racemic 1,2-cyclohexanediol can be resolved using chiral acids or chromatography.
-
Epoxide Ring-Opening : Stereoselective nucleophilic attack on epoxides (e.g., cyclohexene oxide) with retention or inversion of configuration.
Selective Silylation with TBDMSCl
General Procedure
The 2-hydroxyl group of the (1R,2S)-1,2-cyclohexanediol is protected with TBDMSCl under anhydrous conditions:
-
Reagents :
-
Base : Triethylamine (TEA) or 2,6-lutidine (bulky base to favor silylation at less hindered positions).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Reaction :
-
TBDMSCl (1.5–2.0 equiv) is added dropwise to the diol in the presence of the base.
-
Stirred at 0°C to room temperature for 2–12 hours.
-
Key Parameters :
Steric and Electronic Considerations
-
Regioselectivity : The TBS group preferentially protects the less hindered hydroxyl. In cyclohexane systems, the axial hydroxyl (position 2) is more accessible than the equatorial (position 1).
-
Bulky Bases : 2,6-Lutidine enhances selectivity by minimizing steric clashes during silylation.
Purification and Characterization
Chromatographic Purification
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₆O₂Si | |
| Molecular Weight | 230.42 g/mol | |
| SMILES | CC(C)(C)Si(C)O[C@H]1CCCC[C@H]1O | |
| ¹H NMR (δ, ppm) | 3.5–4.0 (OH), 1.0 (t-Bu) |
Challenges and Optimizations
Stereoinversion During Silylation
Chemical Reactions Analysis
Deprotection of the tert-Butyldimethylsilyl (TBS) Group
The TBS group acts as a protecting group for the hydroxyl functionality. Deprotetection is achieved via:
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sodium in methanol | Na, MeOH, inert atmosphere | Room temperature, 4 h | 95% | |
| Fluoride-based reagents | TBAF or HF | Standard conditions | N/A |
Sodium in methanol provides a mild, selective method for TBS deprotection, avoiding harsh acidic conditions .
Mitsunobu Reactions
The hydroxyl group in the compound can participate in Mitsunobu reactions to form ethers or other functionalities. For example:
| Reaction | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Esterification | Triphenylphosphine, DIAD, benzoic acid | 0°C → rt, 16 h | 10–11% | |
| Oxidation or functionalization | NaBH₄, MeOH, NH₄Cl | −20°C → rt, 20 min | N/A |
Mitsunobu reactions enable enantiodivergent synthesis by leveraging the stereocenter at position 1 of the cyclohexane ring .
Structural and Stereochemical Considerations
The compound’s stereochemistry (1R,2S) influences reactivity. Analogous compounds with varied substitution patterns exhibit distinct chemical behaviors:
| Compound | Key Difference | Impact on Reactivity |
|---|---|---|
| (1S,4S)-4-TBS-oxycyclohexan-1-ol | Diastereomeric configuration | Altered steric effects |
| 3-TBS-oxycyclohexan-1-ol | Substitution at position 3 | Changes regioselectivity |
| 6-TBS-diphenylsilyl-oxymethyl-oxan-3-one | Oxanone ring system | Enhanced stability in rings |
These comparisons highlight the importance of stereoelectronics and substitution patterns in directing reactivity .
Scientific Research Applications
Applications in Organic Synthesis
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol serves as a versatile building block in organic chemistry. Its applications include:
- Protecting Group : The silyl ether group can act as a protecting group for alcohols during multi-step syntheses, allowing selective reactions without interference from hydroxyl groups.
- Chiral Synthesis : Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce other chiral compounds essential in pharmaceuticals.
Biological Implications
Research indicates that compounds containing silyl groups often exhibit favorable interactions with biological macromolecules due to their hydrophobic characteristics. Studies on this compound suggest potential therapeutic roles:
- Enzyme Interactions : Investigations into its interactions with enzymes or receptors could elucidate its reactivity and possible therapeutic effects.
- Toxicity Profiles : Understanding the compound's interactions may also provide insights into its toxicity and safety profiles for potential pharmaceutical applications.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Pharmaceutical Development : Research has indicated that derivatives of cyclohexanol compounds exhibit analgesic effects suitable for pain management without typical opioid side effects . This positions this compound as a candidate for further pharmaceutical exploration.
- Biological Activity Assessment : A study evaluating various silyl-containing compounds demonstrated their potential as enzyme inhibitors, suggesting that similar structures could be developed for therapeutic uses .
- In Silico Studies : Computational studies have been conducted to predict the interactions of silyl ethers with biological targets, enhancing our understanding of their potential biological activities .
Mechanism of Action
The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Stereoisomers and Regioisomers
Key Differences :
- Stereochemistry : The (1R,2S) configuration of the target compound distinguishes it from the (1R,2R) isomer, leading to divergent spatial interactions in chiral environments .
- Functional Groups: Replacing the TBS ether with a dimethylamino group (as in the (1S,2S) analog) alters nucleophilicity and catalytic activity .
Silyl Ether Derivatives
Key Differences :
- Silyl Group Bulk : Diphenyl-substituted silyl groups (e.g., tert-butyl-diphenyl-silanyl) increase steric hindrance compared to TBS, slowing reaction rates but enhancing selectivity .
- Backbone Complexity : Bicyclic or aliphatic backbones (e.g., ethylhexyl chain) modify solubility and phase behavior .
Functional Group Variants
Biological Activity
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is an organosilicon compound characterized by its unique structural features, including a cyclohexane ring substituted with a tert-butyl(dimethyl)silyl ether group and a hydroxyl functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and interactions with biological macromolecules.
- Molecular Formula: C12H26O2Si
- Molecular Weight: 230.42 g/mol
- SMILES Notation: CC(C)(C)Si(C)O[C@H]1CCC@@HCC1
Biological Activity Overview
Research into the biological activity of this compound suggests that compounds with silyl groups often exhibit favorable interactions with biological macromolecules, largely due to their hydrophobic nature and ability to form stable complexes. These interactions are essential for understanding the compound's potential therapeutic roles and toxicity profiles.
The precise mechanisms of action for this compound remain under investigation. However, studies indicate that silyl ethers can influence enzyme activity and receptor binding due to their structural characteristics. The compound may act as a substrate or inhibitor in enzymatic reactions, which could be pivotal in drug design and development.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1S,4S)-4-[tert-butyldimethylsilyl]oxycyclohexan-1-ol | Structure | Different stereochemistry affecting reactivity |
| 3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | Structure | Variation in substitution pattern on cyclohexane |
| 6-[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-one | Structure | Contains an oxanone ring adding complexity |
Case Studies and Research Findings
Several studies have explored the biological activity of silyl ethers, including this compound:
- Enzyme Interaction Studies : Research has demonstrated that silyl ethers can modulate the activity of various enzymes. For instance, a study investigating the interaction of silylated compounds with cytochrome P450 enzymes revealed significant alterations in substrate specificity and enzyme kinetics.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated potential efficacy against certain bacterial strains. Further studies are required to elucidate the mechanism behind this activity.
- Toxicological Assessments : Toxicity studies have shown that while some silyl ethers exhibit low toxicity profiles, others may pose risks at higher concentrations. Understanding the dose-response relationship is crucial for evaluating safety in potential therapeutic applications.
Q & A
Q. Stereochemical Control :
- The (1R,2S) configuration is achieved through substrate-controlled stereoselectivity, likely due to the pre-existing chiral centers in the cyclohexanol precursor.
- Low temperature (0°C) prevents epimerization during silylation .
Q. Advanced Confirmation :
- Chiral HPLC : Retention time comparison with racemic mixtures validates enantiopurity.
- X-ray Crystallography : Absolute configuration determination (if crystals are obtainable) .
Why is the tert-butyldimethylsilyl (TBS) group chosen as a protecting group for the hydroxyl group?
Level: Basic
Answer:
The TBS group offers:
- Stability : Resists hydrolysis under mildly acidic/basic conditions, enabling compatibility with subsequent reactions.
- Ease of Removal : Cleaved selectively using fluoride sources (e.g., TBAF) without disrupting other functional groups.
- Steric Protection : Bulky tert-butyl group prevents undesired nucleophilic attacks .
Limitations : TBS ethers may decompose under strongly protic conditions (e.g., concentrated HCl), necessitating careful handling .
What mechanistic insights explain by-product formation during silylation, and how can these be minimized?
Level: Advanced
Answer:
By-Products :
- Di-silylated Products : Overprotection due to excess TBSCl or prolonged reaction time.
- Epimerization : Racemization at C1 or C2 under insufficiently controlled temperatures.
Q. Mitigation Strategies :
- Stoichiometric Control : Use 1.1 equiv of TBSCl with slow addition.
- Low-Temperature Kinetics : Maintain 0°C to suppress kinetic side reactions.
- In-Situ Monitoring : Real-time FTIR or NMR tracks silylation progress .
What are the critical stability and handling considerations for this compound?
Level: Advanced
Answer:
- Storage : Store under argon at –20°C to prevent hydrolysis of the silyl ether.
- Incompatibilities : Avoid strong acids/bases, fluoride ions, and protic solvents (e.g., MeOH).
- Decomposition Products : Exposure to moisture generates silanol and cyclohexanol derivatives, detectable via GC-MS .
Safety : Use gloves and eye protection; consult SDS for toxicity data (e.g., H315/H319 hazards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
